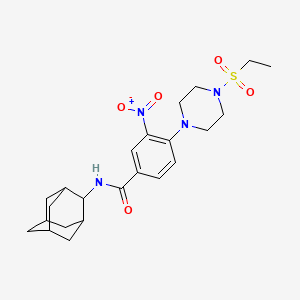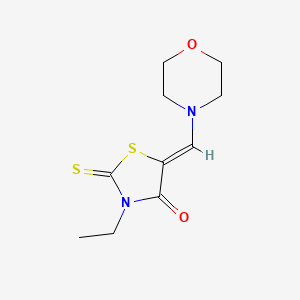![molecular formula C15H14ClN5O2S B1223881 3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide](/img/structure/B1223881.png)
3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-[[[(5-methyl-1H-pyrazol-3-yl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-propenamide is an olefinic compound. It derives from a cinnamic acid.
Scientific Research Applications
Metabolism and Bioavailability Acrylamide, a derivative of which is 3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide, is used extensively in various industrial and research applications. Studies have highlighted its metabolism and bioavailability in humans. For instance, acrylamide is metabolized in humans with a significant portion of its metabolites derived from glutathione conjugation, excreted as various urinary metabolites. These studies indicate that humans metabolize acrylamide differently compared to rodents, showcasing a difference in species-specific metabolism pathways (Fennell et al., 2005), (Fennell et al., 2006).
Hemoglobin Adduct Formation Studies have also explored the formation of hemoglobin adducts of acrylamide and acrylonitrile in humans, revealing that exposure to these compounds can occur not only in industrial settings but also through lifestyle choices such as smoking. The presence of acrylamide in tobacco smoke has been established as a significant source of exposure (Bergmark, 1997), (Urban et al., 2006).
Reproductive and Developmental Effects Research into the potential reproductive and developmental effects of acrylamide has been conducted, providing insights into the risks associated with exposure to this compound. These studies contribute to the understanding of acrylamide's impact on human health and help in assessing the safety of its use in various applications (NTP-CERHR, 2005).
Exposure Assessment Efforts have been made to assess human exposure to acrylamide, especially in specific populations such as lactating mothers. Understanding the internal exposure to acrylamide and its metabolites is crucial for evaluating the associated health risks and formulating strategies to minimize exposure (Fernández et al., 2021).
Neurotoxic Effects and Peripheral Neuropathy Acrylamide's neurotoxic effects, particularly causing peripheral neuropathy, have been a subject of investigation. Understanding the neurotoxic potential and the risk assessment associated with acrylamide exposure provides valuable information for ensuring workplace safety and public health (Park, 2021).
properties
Product Name |
3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide |
|---|---|
Molecular Formula |
C15H14ClN5O2S |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-9-8-12(19-18-9)14(23)20-21-15(24)17-13(22)7-6-10-4-2-3-5-11(10)16/h2-8H,1H3,(H,18,19)(H,20,23)(H2,17,21,22,24)/b7-6+ |
InChI Key |
JJWPYPQVFPQHBU-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CC=C2Cl |
SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid [4-[acetyl-(4-chlorophenyl)sulfonylamino]-1-naphthalenyl] ester](/img/structure/B1223801.png)

![N-[2-[(cyclohexylamino)-oxomethyl]phenyl]-4-methyl-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B1223803.png)

![4-chloro-N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1223805.png)

![2-[(S)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223809.png)
![4-[[[1-Oxo-2-[(2-oxo-3-phenyl-1-benzopyran-7-yl)oxy]ethyl]amino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1223811.png)

![2-[3-(2,3-Dichlorophenoxy)propylamino]ethanol](/img/structure/B1223816.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B1223817.png)
![N-[[1-(2-methylpropyl)-2-oxo-3-indolylidene]amino]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B1223818.png)

![2-[[(5-Tert-butyl-2-methyl-3-furanyl)-oxomethyl]amino]-4,5-dimethoxybenzoic acid methyl ester](/img/structure/B1223823.png)